3-Methyl-5-pent-4-enyl-1,2-oxazole
Description
3-Methyl-5-pent-4-enyl-1,2-oxazole is a heterocyclic compound featuring a five-membered 1,2-oxazole ring substituted with a methyl group at position 3 and a pent-4-enyl chain at position 4. This compound belongs to the isoxazole family, known for diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties.
Properties
CAS No. |
130628-71-6 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-methyl-5-pent-4-enyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h3,7H,1,4-6H2,2H3 |
InChI Key |
NNNBCOJAYCVWRU-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCC=C |
Canonical SMILES |
CC1=NOC(=C1)CCCC=C |
Synonyms |
Isoxazole, 3-methyl-5-(4-pentenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The biological and physicochemical properties of 1,2-oxazoles are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects : Chloromethyl () and adamantyl () groups introduce significant electronic and steric modifications compared to alkenyl or alkyl chains.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl in ) improve planarity and DNA intercalation (as seen in benzopyran-oxazole hybrids in ), while aliphatic chains increase lipophilicity .
Key Findings:
- Aromatic vs. Alkenyl Groups : highlights that aromatic substituents at position 5 (e.g., phenyl) improve xanthine oxidase inhibition, while alkyl/alkenyl chains (e.g., pent-4-enyl) may prioritize membrane permeability due to increased lipophilicity .
- Antibacterial Activity : Compounds with electron-deficient substituents (e.g., chloromethyl in ) show enhanced interactions with bacterial enzymes like DNA gyrase .
Physicochemical Properties
Key Notes:
- The pent-4-enyl group’s unsaturation may render the target compound reactive in Diels-Alder or epoxidation reactions.
- Adamantyl derivatives () exhibit exceptional thermal stability, making them suitable for high-temperature applications .
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